molecular formula C22H22ClN5O2 B2944488 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251704-52-5

2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2944488
CAS No.: 1251704-52-5
M. Wt: 423.9
InChI Key: WVLGSVHYKJYFSD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a piperidinyl scaffold substituted with a 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl moiety. The p-tolyl group (4-methylphenyl) contributes to lipophilicity, while the triazole ring provides hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

2-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-6-8-17(9-7-15)28-14-20(25-26-28)22(30)27-12-10-16(11-13-27)24-21(29)18-4-2-3-5-19(18)23/h2-9,14,16H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLGSVHYKJYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring: : This often begins with the cycloaddition reaction between an azide and an alkyne.

  • Incorporation of the piperidine ring: : This can be achieved through various methods such as nucleophilic substitution or reductive amination.

  • Attachment of the benzamide moiety: : This usually involves coupling reactions like amidation.

Industrial Production Methods

Industrial production might scale up these reactions using continuous flow reactors to enhance efficiency and yield. Typical conditions involve:

  • Optimal temperatures: : Between 50-100°C for most of the reactions.

  • Catalysts: : Such as copper(I) iodide for the cycloaddition step.

  • Solvents: : Use of anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : It might be reduced to amines or alcohols under appropriate conditions.

  • Substitution: : Halogen substitution reactions are common, especially on the triazole and benzamide rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens (chlorine, bromine), alkyl groups.

Major Products

The primary products from these reactions vary depending on the pathways but might include alcohols, amines, and various substituted derivatives on the triazole or benzamide rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its structural diversity allows it to be a building block in combinatorial chemistry and drug development.

Biology

In biological studies, the compound's derivatives can be used as molecular probes to study enzyme activities or as ligands in receptor-binding assays.

Medicine

This compound's structural framework offers potential pharmaceutical applications, such as in designing inhibitors for specific enzymes or receptors involved in various diseases.

Industry

In industrial applications, it can be used in the manufacture of specialty chemicals, agrochemicals, or materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. This interaction typically leads to inhibition or activation of the target, altering cellular pathways. The exact pathways depend on the specific application, whether inhibiting a kinase in cancer therapy or binding to a receptor in neuroscience research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the triazole ring, benzamide, and piperidine moieties.

Compound Name Key Substituents Molecular Weight CAS Number Reference
2-Chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide p-Tolyl (4-methylphenyl) on triazole; chloro on benzamide 437.9 (calculated) Not provided
3-Chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 3,4-Dimethylphenyl on triazole; chloro on benzamide 437.9 1251689-94-7
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide 3-Chlorophenyl on triazole; cyclohexylacetamide on piperidine 429.9 1251689-66-3
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide 4-Fluorophenyl on triazole; furan-carboxamide on piperidine 413.8 (calculated) 1251617-50-1

Key Observations:

  • Substituent Effects on Lipophilicity: The p-tolyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analogue (logP likely higher than 4.0 vs. ~3.5 for the fluorinated derivative) .
  • Piperidine Modifications: The cyclohexylacetamide group in introduces steric bulk, which may reduce membrane permeability but enhance selectivity for specific targets .

Physicochemical Data Gaps

Critical parameters such as solubility, melting point, and stability are absent in the evidence. For example:

  • The 3,4-dimethylphenyl analogue () lacks reported density or melting point data, limiting direct comparison of crystallinity or thermal stability .
  • The cyclohexylacetamide derivative () omits solubility metrics, hindering pharmacokinetic predictions .

Biological Activity

2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that incorporates a triazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole ring : Known for its role in medicinal chemistry.
  • Piperidine moiety : Often linked to various pharmacological activities.
  • Chloro and carbonyl substituents : These groups can enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have shown effectiveness against various bacterial strains. A study on related triazole compounds reported minimum inhibitory concentrations (MICs) that suggest promising antibacterial activity .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. A related study highlighted that triazole-based compounds could induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells . The selectivity of these compounds makes them potential candidates for cancer therapy.

Antimalarial Activity

In related research on 1,2,3-triazole derivatives, certain compounds demonstrated noteworthy antimalarial activity against Plasmodium falciparum. The study found that specific derivatives had IC50 values in the submicromolar range, indicating potent activity . This suggests that similar triazole-containing compounds like this compound may also possess antimalarial effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzyme Activity : Many triazoles act as enzyme inhibitors, potentially affecting metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole derivatives:

Study FocusFindingsReference
Antibacterial ActivityMIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus
Anticancer EfficacyInduced apoptosis in cancer cell lines with minimal toxicity to normal cells
Antimalarial ActivityIC50 values < 5 μM against P. falciparum

Q & A

Q. Q1. What methodological strategies can improve the synthetic yield and purity of 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Answer:

  • Reaction Optimization : Use triethylamine as a base to neutralize HCl byproducts during acyl chloride coupling (e.g., chloroacetyl chloride with heterocyclic amines) . Dichloromethane (DCM) is recommended as a solvent due to its inertness and compatibility with moisture-sensitive intermediates.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products. Confirm purity via HPLC (≥95%) and LC/MS (e.g., ESI-MS for molecular ion validation) .
  • Intermediate Characterization : Use FT-IR to verify amide bond formation (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm regioselectivity in triazole and piperidine moieties .

Structural Characterization

Q. Q2. Which crystallographic techniques are critical for resolving ambiguities in the 3D structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, particularly its enhanced handling of high-resolution data and twin refinement (TWIN/BASF commands) to address twinning artifacts .
  • Visualization Tools : Pair SHELXL with WinGX/ORTEP for anisotropic displacement ellipsoid modeling and packing diagram generation. Validate hydrogen bonding and π-π stacking interactions using Mercury or PLATON .
  • Complementary Techniques : Cross-validate with PXRD to confirm bulk crystallinity and DFT-calculated vs. experimental bond lengths (RMSD < 0.02 Å) .

Biological Activity Profiling

Q. Q3. How can researchers design experiments to evaluate this compound’s potential as a protease inhibitor or kinase modulator?

Answer:

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., FRET substrates for proteases) with IC₅₀ determination via dose-response curves. Include positive controls (e.g., leupeptin for proteases) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) to assess the impact of p-tolyl triazole vs. methylpyrazole on binding affinity .
  • Computational Pre-screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., SARS-CoV-2 Mpro) using PDB structures. Prioritize compounds with ΔG ≤ -8 kcal/mol .

Computational Modeling

Q. Q4. What advanced computational approaches predict this compound’s pharmacokinetic properties and target selectivity?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (optimal range: 2–5), bioavailability (Lipinski’s rule), and blood-brain barrier permeability. Verify metabolic stability via cytochrome P450 isoform interaction simulations .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>50%) .
  • Machine Learning : Apply DeepChem or Chemprop models trained on ChEMBL data to predict off-target effects (e.g., hERG inhibition) .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies between crystallographic data and spectroscopic results?

Answer:

  • Twinning Artifacts : Use SHELXL’s twin refinement (TWIN/BASF) to correct for overlapping reflections in SCXRD data. Compare R1/wR2 values before and after refinement (target: R1 < 5%) .
  • NMR Validation : If crystal packing distorts solution-phase conformations, perform NOESY/ROESY to detect intramolecular interactions absent in XRD .
  • Theoretical Consistency : Align experimental data with DFT-optimized geometries (e.g., Gaussian09) and IR/Raman spectra. Deviations >5% may indicate polymorphic forms .

Advanced Experimental Design

Q. Q6. What strategies ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Answer:

  • Moisture Control : Conduct reactions under argon using Schlenk lines for air-sensitive steps (e.g., triazole cyclization) .
  • In Situ Monitoring : Employ ReactIR to track reaction progress (e.g., disappearance of carbonyl chloride peaks at ~1800 cm⁻¹) .
  • Batch Consistency : Use Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Apply ANOVA to identify critical factors (p < 0.05) .

Theoretical Framework Integration

Q. Q7. How can researchers align mechanistic studies of this compound with established chemical or pharmacological theories?

Answer:

  • Kinetic Theory : Apply Eyring-Polanyi equations to determine activation energy (ΔG‡) for hydrolysis or enzyme inhibition. Use stopped-flow spectroscopy for rapid kinetic measurements .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at triazole carbonyl) using PharmaGist or LigandScout. Validate against known inhibitors (e.g., benzamide-based antivirals) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analog series using Schrödinger’s FEP+ to guide SAR .

Analytical Method Validation

Q. Q8. What validated protocols ensure accurate quantification of this compound in complex matrices (e.g., biological fluids)?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions (e.g., m/z 486.02 → 152.1 for quantification) .
  • Calibration Standards : Prepare spiked plasma samples (0.1–100 µg/mL) with deuterated internal standards (e.g., D₅-benzamide) to correct for matrix effects .
  • Validation Metrics : Achieve precision (RSD ≤15%), accuracy (80–120% recovery), and LOD/LOQ (≤0.1 µg/mL) per ICH Q2(R1) guidelines .

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